2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Overview
Description
2-Bromo-n-(3,4-dimethylbenzyl)acetamide: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide typically involves the bromination of n-(3,4-dimethylbenzyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of de-brominated products or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated acetamides on cellular processes. It is also used in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The exact mechanism of action of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom in the compound may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 2-Bromo-n-(3,4-dimethylphenyl)acetamide
- 3-Bromo-N,N-dimethylbenzamide
- 4-Bromo-2-nitroaniline
Comparison: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is unique due to its specific substitution pattern on the benzyl ring. This structural feature imparts distinct chemical and biological properties compared to other brominated acetamides. For example, 2-Bromo-n-(3,4-dimethylphenyl)acetamide has a similar brominated structure but differs in the position of the methyl groups, which can affect its reactivity and applications .
Properties
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVRSPIZNGEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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